molecular formula C17H20F3N3O2 B6045209 5-[(3-Methoxypiperidin-1-yl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole

5-[(3-Methoxypiperidin-1-yl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole

Cat. No.: B6045209
M. Wt: 355.35 g/mol
InChI Key: JTCCIVMPVAWDPF-UHFFFAOYSA-N
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Description

5-[(3-Methoxypiperidin-1-yl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name

5-[(3-methoxypiperidin-1-yl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2/c1-24-14-6-3-7-23(10-14)11-16-21-15(22-25-16)9-12-4-2-5-13(8-12)17(18,19)20/h2,4-5,8,14H,3,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCCIVMPVAWDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)CC2=NC(=NO2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methoxypiperidin-1-yl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazides with nitriles in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like phosphorus oxychloride (POCl3) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methoxypiperidin-1-yl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(3-Methoxypiperidin-1-yl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(3-Methoxypiperidin-1-yl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The compound may also interact with cellular pathways, affecting processes such as cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazoles: These compounds share a similar ring structure and exhibit comparable chemical reactivity.

    1,3,4-Oxadiazoles: Another class of heterocycles with similar properties and applications.

    Pyrazoles: Known for their stability and use in medicinal chemistry.

Uniqueness

5-[(3-Methoxypiperidin-1-yl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it particularly valuable in drug design and development, as it can improve the pharmacokinetic properties of potential therapeutic agents.

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